3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-[4-(4-methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-2-4-12(5-3-11)15(21)17-8-6-16(7-9-17)13(18)10-14(19)20/h2-5H,6-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIUDNHFYUGSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves several steps. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)piperazine. This intermediate is then reacted with ethyl 3-oxopropanoate under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and analogues identified in the evidence:
Pharmacological and Functional Insights
- AKOS BB-4622 (): The (4-methylphenoxy)acetyl substituent introduces an ether linkage and acetyl group, which may reduce metabolic stability compared to the target compound’s benzoyl group.
- Identified as an environmental transformation product, this compound may exhibit distinct biodegradation pathways .
- Dibenzoazepin/Oxazepin Derivatives (): These compounds demonstrate dual H₁ and 5-HT₂A receptor modulation, indicating broader CNS applications (e.g., sleep disorders). Their larger aromatic systems likely improve receptor selectivity but reduce solubility .
- Oxazolidinone Derivative (): The carbamimidoylphenyl group and oxazolidinone ring suggest antibacterial or antifungal activity, diverging from the target compound’s hypothetical CNS focus .
Receptor Selectivity and Binding Trends
- Dopamine Receptor Specificity (): L-750,667, an azaindole-piperazine derivative, exhibits nanomolar affinity for dopamine D₄ receptors (>2000-fold selectivity over D₂/D₃).
- H₁/5-HT₂A Modulation (): Larger dibenzoheterocyclic substituents correlate with dual receptor activity, suggesting that substituent size and aromaticity critically influence target profiles .
Biological Activity
Overview
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid is a synthetic compound with a unique structure that includes a piperazine ring and a 4-methylbenzoyl substituent. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other biological activities.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- CAS Number : 896418-43-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. It modulates cellular signaling pathways, which can lead to various physiological responses. The exact molecular targets are still under investigation but are believed to involve modulation of microtubule dynamics and apoptotic signaling pathways.
Antitumor Activity
Recent studies have indicated that 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid exhibits significant antitumor properties. For instance, in vitro assays demonstrated that the compound could induce mitotic arrest in colon cancer cells, enhancing their sensitivity to apoptotic stimuli such as tumor necrosis factor (TNF) and other death ligands .
Table 1: Antitumor Activity of 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic Acid
| Cell Line | Treatment Concentration (μM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| HT29 (Colon Cancer) | 5 | G2/M phase arrest | Increased caspase activity |
| Normal Fibroblasts | 5 | Minimal effect | Low apoptosis |
Mechanistic Insights
The compound appears to slow down tubulin polymerization, leading to the formation of multiple microtubule organizing centers (MTOCs) within the treated cells. This disruption is associated with increased levels of caspases, indicating enhanced apoptotic signaling .
Case Studies
A study focusing on piperazine derivatives, including this compound, revealed that modifications in the piperazine ring significantly affect their biological activity. Specifically, the presence of the 4-methylbenzoyl group was found to enhance the compound's ability to sensitize cancer cells to apoptosis induced by TNF .
Comparative Analysis
When compared to other similar compounds, such as 4-(dimethylamino)butyric acid hydrochloride and 3-(4-methylpiperazin-1-yl)propanoic acid, 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid demonstrates unique properties due to its specific substituents, which influence its reactivity and biological efficacy.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid | Piperazine ring with 4-methylbenzoyl | Strong antitumor activity |
| 4-(Dimethylamino)butyric acid hydrochloride | Piperazine ring without benzoyl group | Moderate anti-inflammatory effects |
| 3-(4-Methylpiperazin-1-yl)propanoic acid | Lacks benzoyl substitution | Limited antitumor activity |
Q & A
Q. What are the recommended methods for optimizing the synthesis of 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid?
Methodological Answer:
- Step 1: Use statistical experimental design (e.g., factorial or response surface methodologies) to identify critical reaction parameters (e.g., temperature, solvent polarity, stoichiometry). This reduces trial-and-error approaches and improves yield .
- Step 2: Employ real-time reaction monitoring techniques (e.g., in situ FTIR or HPLC) to track intermediate formation and adjust conditions dynamically .
- Step 3: Purify via recrystallization using solvent systems optimized for polarity (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel gradients .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Step 1: Perform high-resolution mass spectrometry (HRMS) to confirm molecular mass (C16H20N2O5, 320.34 g/mol) and isotopic patterns .
- Step 2: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the piperazine and benzoyl moieties. Compare data with computational predictions (DFT-based chemical shift calculations) .
- Step 3: Validate crystallinity via X-ray diffraction (if crystalline) or dynamic vapor sorption (DVS) for amorphous forms .
Q. What preliminary biological screening strategies are suitable for this compound?
Methodological Answer:
- Step 1: Conduct enzyme inhibition assays (e.g., fluorescence-based or calorimetric) targeting receptors relevant to the benzoyl-piperazine scaffold (e.g., serotonin or dopamine receptors) .
- Step 2: Use cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer/primary cell lines, prioritizing concentrations ≤10 μM to avoid non-specific effects .
- Step 3: Perform ADME-Tox profiling (e.g., hepatic microsome stability, Caco-2 permeability) to prioritize in vivo studies .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Step 1: Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions between the compound and target proteins (e.g., kinases or GPCRs). Focus on the 4-methylbenzoyl group’s role in binding .
- Step 2: Use quantum mechanical calculations (e.g., DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or metabolic stability .
- Step 3: Apply machine learning models trained on PubChem bioassay data to prioritize synthetic targets with predicted IC50 values <100 nM .
Q. What experimental approaches resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Step 1: Standardize assay conditions (pH, ionic strength, cofactor concentrations) to minimize variability. For example, use Tris-HCl buffer (pH 7.4) with 1 mM Mg²⁺ for kinase assays .
- Step 2: Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Discrepancies may indicate allosteric modulation .
- Step 3: Perform meta-analyses of published data, using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Q. How can the compound’s metabolic stability be systematically evaluated?
Methodological Answer:
- Step 1: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₐᵢₙₜ) .
- Step 2: Identify metabolites using high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA). Focus on oxidation (e.g., piperazine ring) and hydrolysis (β-ketoamide bond) products .
- Step 3: Use computational tools (e.g., MetaSite) to predict sites of metabolism and guide structural modifications (e.g., fluorination of labile positions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
